N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-fluorobenzamide
Description
Properties
IUPAC Name |
N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3S/c17-13-5-1-4-12(10-13)16(20)18-14-6-2-7-15(11-14)19-8-3-9-23(19,21)22/h1-2,4-7,10-11H,3,8-9H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPCOEPFGXVUBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-fluorobenzamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound, emphasizing its antibacterial and antifungal properties.
Synthesis
The compound can be synthesized through various methods, typically involving the reaction of isothiazolidine derivatives with fluorinated benzamides. The synthetic route often employs standard organic chemistry techniques such as condensation reactions and purification via chromatography.
Antibacterial Activity
Studies have demonstrated that this compound exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for several bacterial strains are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 250 - 500 |
| Staphylococcus epidermidis | 125 - 250 |
| Enterococcus faecalis | 500 |
| Pseudomonas aeruginosa | 1000 |
| Escherichia coli | 2000 |
The compound was particularly effective against Staphylococcus aureus, with MIC values ranging from 250 to 500 µg/mL. Notably, it showed less activity against Pseudomonas aeruginosa and Escherichia coli, indicating a selective antibacterial profile.
Antifungal Activity
In addition to its antibacterial properties, this compound has been evaluated for antifungal activity. The results of antifungal assays against Candida albicans are presented in Table 2.
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 100 - 200 |
The compound demonstrated promising antifungal activity with MIC values ranging from 100 to 200 µg/mL against Candida albicans, suggesting its potential as an antifungal agent.
Case Studies
Several studies have investigated the biological activity of compounds related to this compound. For instance:
- Study on Antibacterial Properties : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of various isothiazolidine derivatives and their antibacterial efficacy against multiple strains. The findings indicated that modifications in the substituents significantly influenced the antibacterial potency, with this compound being among the most effective .
- Antifungal Activity Research : Another research article focused on the antifungal properties of similar compounds. It reported that derivatives containing dioxidoisothiazolidine structures exhibited enhanced activity against fungal pathogens, supporting the notion that structural features play a crucial role in biological effectiveness .
Comparison with Similar Compounds
N-[Ethyl(2-hydroxyethyl)carbamothioyl]-3-fluorobenzamide ()
- Structure : Shares the 3-fluorobenzamide backbone but replaces the isothiazolidine dioxide group with a thiourea moiety (ethyl(2-hydroxyethyl)carbamothioyl).
- Key Differences: The thiourea group enables bidentate ligand properties for metal complexation, unlike the sulfone-containing isothiazolidine ring, which may favor hydrogen bonding or electrostatic interactions .
Flutolanil (N-(3-(1-Methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) ()
- Structure : Contains a benzamide core with a trifluoromethyl group at position 2 and an isopropoxy group at position 3 of the phenyl ring.
- Key Differences :
- The trifluoromethyl group increases lipophilicity, enhancing membrane permeability compared to the target compound’s fluorine and sulfone groups.
- Flutolanil is a fungicide, indicating agrochemical utility, while the target compound’s sulfone moiety may align with therapeutic applications (e.g., anti-inflammatory or kinase inhibition) .
Diflubenzuron (N-(((4-Chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide) ()
- Structure : Features a 2,6-difluorobenzamide group and a urea-linked 4-chlorophenyl substituent.
- Diflubenzuron’s dual fluorine atoms enhance electronegativity but lack the sulfone group’s hydrogen-bond acceptor capacity .
TAK632-Related Compounds ()
The target compound’s sulfone group may similarly influence protein binding or conformational stability, though direct mechanistic parallels require further study .
Structural and Functional Analysis Table
*Calculated based on structural formulas.
Research Implications and Gaps
- Pharmacological Potential: The sulfone group in the target compound may enhance binding to kinases or inflammatory targets, akin to sulfonamide drugs. Comparative studies with flutolanil could reveal agrochemical vs. therapeutic divergence.
- Synthetic Challenges : The isothiazolidine dioxide ring’s synthesis (e.g., oxidation steps) may differ from thiourea or trifluoromethyl analogs, impacting scalability .
- Data Limitations : Direct biological data for the target compound are absent in the provided evidence. Further assays are needed to validate its activity against BRAF or other targets suggested by structural analogs.
Q & A
Q. What are the critical parameters to optimize during the synthesis of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3-fluorobenzamide?
- Methodological Answer : Synthesis optimization requires precise control of temperature (typically 25–80°C), solvent polarity (e.g., THF, DMF), and reaction time to minimize by-products. For example, coupling reactions involving fluorobenzamide derivatives often employ palladium or nickel catalysts for cross-coupling steps, with yields improved by maintaining anhydrous conditions . Analytical techniques like HPLC and NMR are critical for monitoring intermediate purity .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and / NMR are essential for verifying molecular weight and functional groups (e.g., fluorobenzamide, dioxidoisothiazolidinyl). X-ray crystallography may resolve stereochemical ambiguities, while IR spectroscopy confirms carbonyl and sulfone moieties .
Q. How do the fluorobenzamide and dioxidoisothiazolidinyl groups influence solubility and stability?
- Methodological Answer : The fluorobenzamide moiety enhances lipophilicity, improving membrane permeability but reducing aqueous solubility. Stability under varying pH can be assessed via accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 37°C), with the dioxidoisothiazolidinyl group prone to hydrolysis under acidic conditions . Co-solvents (e.g., PEG-400) or cyclodextrin encapsulation are common strategies to address solubility .
Advanced Research Questions
Q. What experimental strategies can elucidate the compound’s mechanism of action in kinase inhibition?
- Methodological Answer : Use in vitro kinase assays (e.g., CDK2/Cyclin E) with ATP-competitive binding studies to identify IC values. Structural analogs (e.g., 3-methoxy substitutions) can clarify SAR: replacing fluorine with bulkier groups may reduce steric hindrance near the ATP-binding pocket . Molecular docking simulations (e.g., AutoDock Vina) paired with cryo-EM can validate binding conformations .
Q. How should researchers address contradictions in reported bioactivity data across cell lines?
- Methodological Answer : Discrepancies (e.g., IC variability in MCF-7 vs. HeLa cells) may arise from differential expression of target kinases or off-target effects. Resolve via:
- Comparative proteomics to map kinase expression profiles.
- Isozyme-specific inhibitors (e.g., roscovitine for CDKs) to isolate contributions.
- Transcriptomic analysis (RNA-seq) to identify compensatory pathways .
Q. What methodologies are recommended for studying structure-activity relationships (SAR) in derivatives?
- Methodological Answer :
- Systematic substitution : Replace fluorine with chloro, methoxy, or trifluoromethyl groups to assess electronic effects.
- Fragment-based design : Modular synthesis of the dioxidoisothiazolidinyl-phenyl core with variable benzamide substituents.
- Free-Wilson analysis to quantify contributions of individual moieties to bioactivity .
Q. How can researchers mitigate off-target effects in in vivo models?
- Methodological Answer :
- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution via LC-MS/MS.
- CRISPR/Cas9 knockouts of suspected off-target kinases (e.g., JAK2, EGFR).
- Metabolomic profiling (e.g., UPLC-QTOF) to identify reactive metabolites contributing to toxicity .
Data-Driven Challenges
Q. What statistical approaches are optimal for analyzing dose-response data with high variability?
- Methodological Answer :
- Four-parameter logistic regression (Hill equation) to model sigmoidal curves.
- Bootstrap resampling to estimate confidence intervals for EC.
- ANOVA with post-hoc Tukey tests to compare treatments across replicates .
Q. How to validate the compound’s selectivity across kinase families?
- Methodological Answer : Use kinome-wide profiling (e.g., KinomeScan) against 400+ kinases. Prioritize kinases with >50% inhibition at 1 µM for secondary assays. Confirm selectivity via thermal shift assays (ΔT > 2°C indicates strong binding) .
Experimental Design Considerations
Q. What controls are essential in cytotoxicity assays to distinguish specific vs. nonspecific effects?
- Methodological Answer :
Include: - Vehicle controls (DMSO < 0.1%).
- Positive controls (e.g., staurosporine for apoptosis).
- Rescue experiments with kinase overexpression (e.g., CDK4) to confirm target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
